3-Carbamoyl-4-hydroxybenzoic acid is a chemical compound with the molecular formula and a molecular weight of 181.14 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry. The compound features both a carbamoyl group and a hydroxy group attached to a benzoic acid framework, which contributes to its biological activity and chemical reactivity.
3-Carbamoyl-4-hydroxybenzoic acid can be synthesized through various organic reactions involving starting materials such as 3-nitro-4-chlorobenzoic acid and sodium hydroxide, among others. The compound is cataloged under the CAS number 76142-87-5 and is available from chemical suppliers for research purposes .
This compound falls under the category of benzoic acid derivatives and is classified as an aromatic carboxylic acid. Its structure includes functional groups that are known to exhibit various biological activities, making it of interest in pharmaceutical research.
The synthesis of 3-carbamoyl-4-hydroxybenzoic acid typically involves several steps:
The molecular structure of 3-carbamoyl-4-hydroxybenzoic acid can be represented by its SMILES notation: O=C(O)C1=CC=C(O)C(C(N)=O)=C1
. The structure features:
The compound's structural characteristics suggest that it can engage in various chemical interactions, making it suitable for applications in drug development.
3-Carbamoyl-4-hydroxybenzoic acid can participate in several chemical reactions:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.: 3459-94-7
CAS No.: 7269-72-9